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Compound of Interest

Compound Name: K00546

Cat. No.: B1662397 Get Quote

Introduction

K00546 is a potent, small-molecule inhibitor primarily targeting Cyclin-Dependent Kinase 1

(CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM,

respectively.[1] It also demonstrates inhibitory activity against other kinases, including CDC2-

like kinase 1 (CLK1), CLK3, and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[1]

CDKs are crucial regulators of the cell cycle. Specifically, CDK2, in complex with Cyclin E and

Cyclin A, governs the G1/S transition, while CDK1, complexed with Cyclin B, is essential for the

G2/M transition and entry into mitosis.[2][3] In many cancer types, dysregulation of these

pathways leads to uncontrolled cell proliferation. By inhibiting CDK1 and CDK2, K00546 can

induce cell cycle arrest, providing a strong rationale for its investigation as an anti-cancer

therapeutic.

These application notes provide a framework for utilizing K00546 in preclinical in vivo xenograft

models. While specific in vivo efficacy and pharmacokinetic data for K00546 are not

extensively documented in publicly available literature, the following protocols and data are

based on its known mechanism of action and established methodologies for similar CDK

inhibitors. The provided experimental designs should be considered as a starting point and

must be optimized for specific cell lines and research objectives.

Mechanism of Action: CDK1/2 Inhibition

K00546 exerts its anti-proliferative effects by inhibiting the kinase activity of CDK1 and CDK2.

This prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein
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(Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it

and preventing the transcription of genes required for DNA replication and cell cycle

progression. Inhibition of CDK1/2 maintains Rb in its active, hypophosphorylated state, leading

to a robust G1 and/or G2/M cell cycle arrest.
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Figure 1: K00546 inhibits CDK1/2, preventing Rb phosphorylation and causing cell cycle
arrest.

Quantitative Data
The following tables summarize the known in vitro activity of K00546 and provide a template for

organizing future in vivo efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of K00546
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Target Kinase IC50 (nM)

CDK2/cyclin A 0.5

CDK1/cyclin B 0.6

CLK1 8.9

CLK3 29.2

VEGF-R2 32

GSK-3 140

PDGF-Rβ 1600

Casein Kinase-1 2800

PKA 5200

Calmodulin Kinase 8900

Data sourced from MedchemExpress.[1]

Table 2: Template for Reporting In Vivo Xenograft Efficacy of K00546

Xenograft
Model
(Cell
Line)

Mouse
Strain

K00546
Dose &
Schedule

Route of
Admin.

Tumor
Growth
Inhibition
(TGI %)

Body
Weight
Change
(%)

Notes /
Observati
ons

e.g., HCT-
116

e.g.,
Athymic
Nude

e.g., 25
mg/kg,
QD

e.g., Oral
(p.o.)

To be
determin
ed

To be
determin
ed

e.g., Well
tolerated

e.g., MDA-

MB-231

e.g.,

NOD/SCID

e.g., 50

mg/kg, BID
e.g., IP

To be

determined

To be

determined

e.g., Tumor

stasis

observed

This table is a template. All parameters must be determined empirically through pilot and

definitive studies.
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Experimental Protocols
The following are detailed, generalized protocols for evaluating the efficacy of K00546 in a

subcutaneous xenograft mouse model.

Protocol 1: Subcutaneous Xenograft Efficacy Study

1. Objective: To assess the anti-tumor activity of K00546 in an established human tumor

xenograft model in immunodeficient mice.

2. Materials:

Compound: K00546 (stored at -20°C).[4]

Vehicle (suggested): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Note: Vehicle

composition should be optimized for solubility and tolerability.

Cell Line: A suitable human cancer cell line with intact Rb protein (e.g., HCT-116 colorectal

carcinoma).

Animals: 6-8 week old female immunodeficient mice (e.g., Athymic Nude or NOD/SCID).

Reagents: Matrigel® Basement Membrane Matrix, Phosphate-Buffered Saline (PBS),

Trypsin-EDTA.

Equipment: Calipers, sterile syringes and needles, animal balance, cell culture supplies.

3. Methodology:

3.1. Cell Culture & Preparation:

Culture cells under standard conditions until they reach 80% confluency.

Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a

hemocytometer.

Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel to a final

concentration of 5 x 10⁷ cells/mL.
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Keep the cell suspension on ice until implantation.

3.2. Tumor Implantation:

Anesthetize the mice according to approved institutional protocols.

Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right

flank of each mouse.

Monitor mice for tumor growth.

3.3. Study Initiation and Dosing:

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment

groups (n=8-10 mice per group).

Prepare fresh K00546 formulation daily. Administer K00546 at the predetermined dose

(e.g., 25 mg/kg) and schedule (e.g., once daily, p.o.) for the duration of the study (e.g., 21

days).

Administer an equivalent volume of vehicle to the control group.

3.4. Monitoring and Endpoints:

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume

using the formula: Volume = (Length x Width²)/2.

Record mouse body weights at the same frequency to monitor toxicity.

The study endpoint is reached when tumors in the control group reach the maximum

allowed size (e.g., 1000-1500 mm³) or after the predetermined treatment period.

Euthanize animals that show signs of excessive toxicity (>20% body weight loss) or

distress.

3.5. Data Analysis:

Calculate the percent Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT /

ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is
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the change in mean tumor volume of the control group.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

1. Objective: To confirm target engagement of K00546 in tumor tissue by assessing the

phosphorylation status of Rb.

2. Methodology:

Establish xenografts as described in Protocol 1.

Once tumors reach ~200-300 mm³, treat a cohort of mice with a single dose of K00546 or

vehicle.

At specified time points post-dose (e.g., 2, 6, 12, and 24 hours), euthanize a subset of mice

from each group (n=3 per time point).

Excise tumors immediately, snap-freeze in liquid nitrogen, and store at -80°C.

Process tumor tissue for Western blot or Immunohistochemistry (IHC) analysis to detect

levels of total Rb and phosphorylated Rb (pRb at Ser780 or Ser807/811). A significant

reduction in the pRb/total Rb ratio in the K00546-treated group compared to the vehicle

control indicates successful target inhibition.

Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical in vivo xenograft study.
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Figure 2: General workflow for an in vivo xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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